molecular formula C13H14N2O2S B231509 Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate CAS No. 15865-96-0

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B231509
CAS No.: 15865-96-0
M. Wt: 262.33 g/mol
InChI Key: VQXNEYSGMWEITA-UHFFFAOYSA-N
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Description

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Registry Number 15865-96-0 . It has a molecular formula of C13H14N2O2S and a molecular weight of 262.33 g/mol . This specific molecule is part of the 1,3-thiazole family, a class of heterocyclic compounds known for their presence in various biologically active molecules and materials science applications . While the specific research applications for this anilino-substituted derivative are not fully detailed in public sources, closely related thiazole derivatives have demonstrated significant value in scientific research. For instance, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied as an effective mixed-type corrosion inhibitor for AA6061 alloy in hydrochloric acid media, with its protective efficiency increasing alongside concentration . This suggests potential applications for thiazole carboxylates in materials science and corrosion inhibition research. Researchers value these compounds for exploring the structure-activity relationships that govern surface adsorption and the formation of protective films on metals . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXNEYSGMWEITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355588
Record name Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15865-96-0
Record name Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Dichloromethane or acetonitrile at 0–25°C.

  • Catalyst : None required; reaction proceeds via nucleophilic displacement.

  • Yield : 85–92% for analogous N-aryl derivatives.

Mechanistic Insight :
The thiourea’s sulfur attacks the α-carbon of the bromo-ketoester, followed by cyclization and elimination of HBr. Substituents on the thiourea’s nitrogen dictate the 2-position functionalization, enabling direct incorporation of the anilino group.

Two-Step Chlorination-Amination Strategy

This method involves synthesizing a chloro intermediate followed by aromatic nucleophilic substitution (SNAr) with aniline.

Step 1: Synthesis of Ethyl 2-Chloro-4-Methylthiazole-5-Carboxylate

Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a ) is treated with t-BuONO and CuCl₂ in acetonitrile at 80°C for 16 hours, yielding the chloro derivative (5 ).

ParameterValue
Temperature80°C
Time16 h
Yield75–80% (for analogous compounds)

Step 2: Amination with Aniline

5 reacts with aniline in the presence of a base (e.g., K₂CO₃) in DMF at 100°C for 12 hours.

Challenges :

  • SNAr requires electron-deficient aryl chlorides. The thiazole’s electron-withdrawing ester group facilitates substitution.

  • Competitive hydrolysis of the chloro intermediate may occur, necessitating anhydrous conditions.

Modified Patent Synthesis with Sodium Carbonate Catalysis

A Chinese patent (CN103664819A) describes a scalable method using ethyl 2-chloroacetoacetate (6 ) and N-phenylthiourea (7 ) in ethanol/ethyl acetate (10–35% v/v) with sodium carbonate (0.01–0.1 eq).

Optimized Protocol:

  • Reagents :

    • Ethyl 2-chloroacetoacetate: 33 g

    • N-Phenylthiourea: 30.4 g

    • Na₂CO₃: 1.5 g

    • Solvent: Ethanol/ethyl acetate (25% v/v)

  • Procedure :

    • Heat to 45°C, add 6 dropwise over 20–30 minutes.

    • Reflux at 65°C for 5 hours.

    • Quench with water, adjust pH to 9–10 using NaOH, and isolate via filtration.

ParameterValue
Yield98.4%
Melting Point172–173°C

Advantages :

  • Eliminates column chromatography, reducing cost.

  • Sodium carbonate neutralizes HCl byproduct, preventing side reactions.

Spectroscopic Characterization and Validation

1H NMR data for analogous compounds (e.g., ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate) confirm structural features:

  • Ethyl ester : δ 4.34 (q, J = 7.2 Hz, 2H), 1.37 (t, J = 7.2 Hz, 3H).

  • Methyl group : δ 2.70 (s, 3H).

  • Anilino protons : Aromatic signals at δ 7.2–7.5 (m, 5H) expected for the phenyl group.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
One-Pot HantzschShort reaction time; minimal purif.Requires NBS, sensitive to moisture85–92%
Chlorination-AminationFlexible; intermediates isolableLong reaction time (28 h total)70–75%
Patent SynthesisHigh yield; scalableLimited solvent compatibility98.4%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .

Scientific Research Applications

Chemistry

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate serves as a crucial building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the formation of more complex molecules and derivatives.

Table 1: Chemical Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
OxidationSulfoxides/SulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionAmines/AlcoholsLithium aluminum hydride, sodium borohydride
SubstitutionThiazole DerivativesHalogens, alkyl halides

Biology

The compound exhibits significant biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that thiazole derivatives can act as enzyme inhibitors and ligands in receptor studies .

Case Study: Anticancer Activity
A study evaluated the anticancer effects of thiazole derivatives against liver carcinoma cell lines (HEPG2). The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

Medicine

Thiazole derivatives are extensively researched for their therapeutic potential. This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .

Table 2: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor for metals such as aluminum in acidic environments. The compound forms a protective film on metal surfaces, significantly reducing corrosion rates.

Case Study: Corrosion Inhibition Efficiency
Research demonstrated that the corrosion inhibition efficiency of this compound increases with temperature. Experiments showed up to a 90% reduction in corrosion rates at elevated temperatures compared to untreated samples.

Material Development

In addition to its protective properties in metal industries, this compound is also utilized in developing new materials with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Modifications and Functional Groups

Key Compounds:

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Substituents: Ethylimino group (imine) at position 2, dihydrothiazole ring. Synthesis: One-pot, catalyst-free method using N,N'-diethylthiourea and ethyl acetoacetate (75% yield) . Comparison: The ethylimino group introduces an imine functionality, which may reduce stability compared to the aromatic anilino group in the main compound. The dihydrothiazole ring (partially saturated) alters electronic properties and conformational flexibility.

Ethyl 2-acetamido-4-methylthiazole-5-carboxylate Substituents: Acetamido group at position 2. Synthesis: Acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride (74% yield) .

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Substituents: Pyridinyl group at position 2. Synthesis: Coupling of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation . Comparison: The pyridinyl group introduces a basic nitrogen, enabling interactions with charged residues in biological targets. This contrasts with the anilino group’s aromatic amine, which may engage in π-π stacking.

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Substituents: 4-Hydroxyphenyl at position 2. Comparison: The hydroxyl group enhances water solubility but may reduce metabolic stability compared to the anilino group.

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate Substituents: Trifluoromethylphenyl at position 2. Properties: The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability . Comparison: The CF₃ group improves resistance to oxidative metabolism, a feature absent in the anilino-substituted compound.

Physicochemical Properties

Compound Melting Point Solubility Key Feature Reference
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate N/A Moderate in organic solvents Aromatic amine enhances target binding
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate N/A High in polar solvents Acetamido improves crystallinity
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate N/A High in aqueous solutions Hydroxyl group increases polarity

Biological Activity

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The molecular formula is C13H13N1O2SC_{13}H_{13}N_{1}O_{2}S, and it has a molecular weight of approximately 253.31 g/mol. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings exhibit cytotoxic effects against various cancer cell lines.

  • A study demonstrated that derivatives of thiazole showed significant activity against HepG2 hepatocellular carcinoma cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Structure-activity relationship (SAR) analyses suggest that substitutions on the phenyl ring are crucial for enhancing anticancer activity. Specifically, the presence of electron-donating groups increases potency .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Thiazoles have been investigated for their ability to inhibit bacterial growth and show promise as potential antibiotics.

  • This compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro.
  • Further studies indicated that modifications to the thiazole structure could enhance its antimicrobial efficacy.

Anticonvulsant Effects

Recent research has explored the anticonvulsant effects of thiazole derivatives. Compounds similar to this compound were tested in picrotoxin-induced seizure models.

  • Some analogues displayed protective effects comparable to established anticonvulsants like sodium valproate, indicating a potential therapeutic role in epilepsy management .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against HepG2 cells (IC50 < 10 µM)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticonvulsantComparable efficacy to sodium valproate in seizure models

The mechanisms underlying the biological activities of this compound involve:

  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of key regulatory proteins such as Bcl-2 and activation of caspases .
  • Inhibition of Enzymatic Activity : Thiazoles are known to interact with various enzymes implicated in cancer progression and microbial resistance.
  • Ion Channel Modulation : The anticonvulsant effects may be attributed to the compound's ability to modulate ion channels involved in neuronal excitability.

Q & A

Basic Question

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., anilino NH at δ 8.2–8.5 ppm, thiazole C-2 at δ 160–165 ppm) .
    • MS : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 291.08) .
  • Elemental Analysis : C, H, N, S within ±0.4% of theoretical values .

How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitutions?

Advanced Question
The electron-withdrawing ester group at C-5 activates the thiazole ring for electrophilic attacks, while the anilino group at C-2 directs nucleophilic substitutions (e.g., Cl → NH₂). Key factors:

  • Steric Effects : Bulky substituents (e.g., 4-methyl) reduce reaction rates at C-4 .
  • Electronic Effects : Electron-deficient aryl groups enhance reactivity at C-2. For example, nitro or trifluoromethyl substituents increase electrophilicity .
    Case Study : Substitution with amines proceeds faster in DMF than ethanol due to better solvation of transition states .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Question
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values against microbial strains) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized thiazoles) that may skew results .
  • Target Validation : Employ molecular docking (e.g., AutoDock Vina) to confirm binding to enzymes like Lysine aminotransferase (LAT) .

What methodologies are used to study the compound’s interaction with biological targets?

Advanced Question

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against LAT or kinases using spectrophotometric methods (ΔA₃₄₀ for NADH depletion) .
    • Antimicrobial Activity : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • In Silico Studies :
    • Molecular Dynamics : Simulate binding stability (RMSD < 2.0 Å over 100 ns) to validate target engagement .

How can unexpected byproducts in synthesis be identified and minimized?

Advanced Question

  • Byproduct Identification :
    • TLC/MS Monitoring : Track reaction progress and isolate intermediates .
    • X-ray Crystallography : Resolve structures of side products (e.g., sulfoxide derivatives from over-oxidation) .
  • Mitigation :
    • Temperature Control : Avoid exceeding 80°C to prevent ester hydrolysis .
    • Catalyst Screening : Use milder bases (e.g., K₂CO₃) instead of NaOH to reduce decomposition .

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